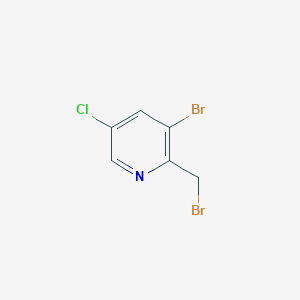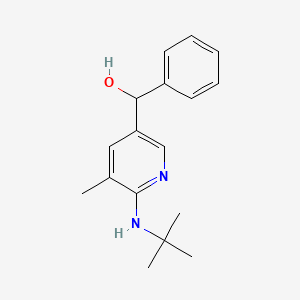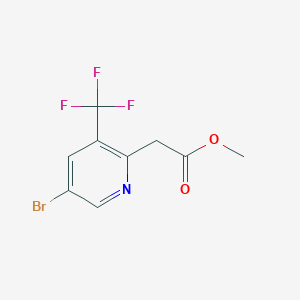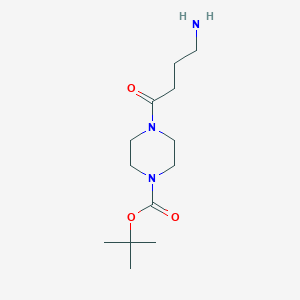
3-Bromo-2-(bromomethyl)-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-(bromomethyl)-5-chloropyridine: is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-5-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-(bromomethyl)-5-chloropyridine using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(bromomethyl)-5-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 3-Bromo-2-(bromomethyl)-5-chloropyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridines on biological systems. It may also serve as a starting material for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential medicinal applications. Researchers explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(bromomethyl)-5-chloropyridine depends on its specific application. In general, the compound interacts with molecular targets through its halogen atoms, which can form strong bonds with various functional groups. This interaction can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
2-Bromo-3-chloropyridine: Similar in structure but lacks the bromomethyl group.
3-Bromo-2-chloropyridine: Similar but without the additional bromine atom.
2,3-Dibromopyridine: Contains two bromine atoms but lacks the chloromethyl group.
Uniqueness: 3-Bromo-2-(bromomethyl)-5-chloropyridine is unique due to the presence of both bromine and chlorine atoms, as well as the bromomethyl group
Properties
Molecular Formula |
C6H4Br2ClN |
|---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
3-bromo-2-(bromomethyl)-5-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-2-6-5(8)1-4(9)3-10-6/h1,3H,2H2 |
InChI Key |
HLTJYGMPECCHSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)CBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13015685.png)
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)


![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)


![5-Amino-1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B13015714.png)
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)

![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13015727.png)
![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13015749.png)
![6-Bromo-4-chloro-5,7-dimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13015754.png)
![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)
